Technical Guide: 2-Bromo-3-Nitroaniline vs. Hydrochloride Salt
Technical Guide: 2-Bromo-3-Nitroaniline vs. Hydrochloride Salt
This is an in-depth technical guide comparing 2-Bromo-3-nitroaniline and its Hydrochloride (HCl) salt . This document is structured for researchers and drug development professionals, focusing on the critical physicochemical differences, stability profiles, and synthetic implications of these two forms.
CAS: 35757-20-1 (Free Base) | Molecular Formula: C₆H₅BrN₂O₂
Executive Summary
The distinction between 2-bromo-3-nitroaniline (Free Base) and its Hydrochloride Salt (HCl) is governed by the compound's extremely low basicity (
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The Free Base is the thermodynamically stable form under ambient conditions. It is a lipophilic, yellow-to-brown solid used as a nucleophile in cross-coupling reactions.
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The HCl Salt is a kinetic species. It is chemically labile, prone to rapid hydrolysis in moisture, and typically exists only in anhydrous acidic environments or solid-state matrices. It is rarely used as a storage form but is critical as a transient intermediate during purification to remove non-basic impurities.
Physicochemical Profiling
The following table contrasts the core properties. Note the critical
| Property | 2-Bromo-3-nitroaniline (Free Base) | 2-Bromo-3-nitroaniline HCl (Salt) |
| Appearance | Yellow to Light Brown Crystalline Solid | Off-white to Pale Yellow Powder (Hygroscopic) |
| Molecular Weight | 217.02 g/mol | 253.48 g/mol |
| Solubility (Water) | Insoluble (< 0.4 g/L) | Unstable (Hydrolyzes to Free Base) |
| Solubility (Organic) | Soluble (DMSO, EtOH, DCM, EtOAc) | Low (Soluble in MeOH/EtOH) |
| Basicity ( | 0.40 ± 0.10 (Conjugate Acid) | N/A (Already Protonated) |
| Melting Point | 134–138 °C | > 180 °C (Decomposes/Dissociates) |
| Electronic State | Neutral, conjugated chromophore | Cationic, disrupted conjugation (Hypsochromic shift) |
Electronic Structure & Basicity Analysis
The extremely low
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Inductive/Resonance Withdrawal (-I, -M): The nitro group at the meta position (relative to amine) exerts a strong inductive pull, reducing electron density on the nitrogen lone pair.
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Steric/Inductive Ortho-Effect: The bromine atom at the ortho position exerts a negative inductive effect (-I) and steric bulk that may twist the amino group out of planarity with the benzene ring, reducing the resonance stabilization of the cation but also making the lone pair less available for protonation due to electronic repulsion.
Stability & Hydrolysis Dynamics
Because the
Diagram 1: Hydrolysis Equilibrium
The following diagram illustrates why the HCl salt is unstable in aqueous media.
Figure 1: Hydrolysis equilibrium. Due to the low pKa (0.40), the salt instantly releases the proton to water, precipitating the free base unless the solution is highly acidic (pH < 0).
Synthetic Applications & Interconversion
When to Use Which Form?
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Use Free Base: For almost all synthetic applications, including Buchwald-Hartwig aminations, diazotization (Sandmeyer reaction), or nucleophilic aromatic substitutions. The free base allows the lone pair to participate in the reaction.
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Use HCl Salt: Exclusively for purification . If the crude free base is contaminated with non-basic impurities (e.g., nitrobenzene derivatives lacking an amine), dissolving the mixture in anhydrous ether/HCl precipitates the aniline salt, leaving neutral impurities in solution.
Protocol: Salt Formation & Regeneration
Objective: Purify crude 2-bromo-3-nitroaniline via its HCl salt.
Step 1: Salt Formation (Anhydrous)
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Dissolve crude 2-bromo-3-nitroaniline (1.0 eq) in anhydrous diethyl ether or ethyl acetate (5 vol).
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Cool to 0–5 °C.
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Slowly add 4M HCl in dioxane (1.2 eq) dropwise. Do not use aqueous HCl.
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A pale precipitate (Salt) will form immediately.
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Filter under nitrogen atmosphere (hygroscopic). Wash with cold ether.
Step 2: Regeneration of Free Base
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Suspend the solid salt in water (10 vol).
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Adjust pH to ~8–9 using saturated NaHCO₃ solution. Note: Even water alone will cause partial dissociation, but base ensures complete recovery.
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Extract the yellow solid into Ethyl Acetate.
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Dry over MgSO₄ and concentrate to yield purified Free Base.
Diagram 2: Synthetic Workflow
Figure 2: Purification workflow utilizing the reversible formation of the HCl salt to remove neutral organic impurities.
Safety & Handling
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Toxicity: Both forms are likely toxic if inhaled or absorbed through the skin. Nitroanilines are known methemoglobinemia inducers.
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Corrosivity: The HCl salt is corrosive to metals and tissue due to the potential release of HCl gas upon contact with moisture.
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Storage:
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Free Base:[2] Store in amber vials (light sensitive) at RT.
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Salt: Store in a desiccator at -20 °C. Exposure to humid air will degrade the salt back to the free base and release corrosive acid fumes.
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References
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ChemicalBook. (2025). 2-Bromo-3-nitroaniline Properties and CAS 35757-20-1.[2] Retrieved from
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PubChem. (2025). 2-Bromo-3-nitroaniline Compound Summary. National Library of Medicine. Retrieved from
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BenchChem. (2025).[3][4] Spectroscopic Profile and Synthesis of Nitroaniline Derivatives. Retrieved from [2][5]
- Lamm, B., & Liedholm, B. (1967). Nucleophilic Aromatic Substitution of Nitroanilines. Acta Chemica Scandinavica, 21, 2679-2688. (Cited for synthetic routes and reactivity context).
